molecular formula C23H18N4O3S B15029481 2-(1-Butyl-2-oxoindolin-3-ylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione CAS No. 607385-06-8

2-(1-Butyl-2-oxoindolin-3-ylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione

Cat. No.: B15029481
CAS No.: 607385-06-8
M. Wt: 430.5 g/mol
InChI Key: FNSKGQBRWYUMKF-ZPHPHTNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Butyl-2-oxoindolin-3-ylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes an indolinone moiety, a thiazolo[3,2-b][1,2,4]triazine ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Butyl-2-oxoindolin-3-ylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves multiple steps. One common method includes the condensation of 1-butyl-2-oxoindoline-3-carbaldehyde with 6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While the industrial production methods for this compound are not extensively documented, it is likely that similar synthetic routes are scaled up for larger production. This would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Butyl-2-oxoindolin-3-ylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(1-Butyl-2-oxoindolin-3-ylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, such as cell division and apoptosis . The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Butyl-2-oxoindolin-3-ylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is unique due to its combination of the indolinone and thiazolo[3,2-b][1,2,4]triazine rings, which confer distinct electronic and biological properties. This makes it a valuable compound for diverse applications in scientific research and industry.

Properties

CAS No.

607385-06-8

Molecular Formula

C23H18N4O3S

Molecular Weight

430.5 g/mol

IUPAC Name

(2Z)-2-(1-butyl-2-oxoindol-3-ylidene)-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C23H18N4O3S/c1-2-3-13-26-16-12-8-7-11-15(16)17(21(26)29)19-22(30)27-23(31-19)24-20(28)18(25-27)14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3/b19-17-

InChI Key

FNSKGQBRWYUMKF-ZPHPHTNESA-N

Isomeric SMILES

CCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=O)C(=N4)C5=CC=CC=C5)S3)/C1=O

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=O)C(=N4)C5=CC=CC=C5)S3)C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.